3-Amino-4-hydroxychromen-2-one
Overview
Description
3-Amino-4-hydroxychromen-2-one is a chemical compound with the molecular formula C9H7NO3 . It is also known by other names such as 3-Amino-4-hydroxy-2H-chromen-2-one and 3-Amino-4-hydroxycoumarin .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One such method involves the use of a graphite oxide (GO) catalyst for the one-pot three-component syntheses of pharmaceutically important 4H-chromenes and 3-amino alkylated indoles in water and solvent-free reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 177.04300 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, the reaction mixture of benzaldehyde, aniline, and 4-hydroxychromen-2-one was refluxed for 8 hours, leading to the formation of 3,3’-(phenylmethylene)bis(4- hydroxy-2H-chromen-2-one) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.15700, a LogP value of 1.66200, and a topological polar surface area of 72.6 .Scientific Research Applications
Biological Role and Synthetic Applications
Enzymatic Functions and Molecular Cloning : Compounds similar to 3-Amino-4-hydroxychromen-2-one play crucial roles in enzymatic functions and have been the subject of molecular cloning studies. For instance, the molecular cloning of enzymes involved in vitamin D metabolism highlights the importance of hydroxylated compounds in biological processes related to calcium homeostasis (Monkawa et al., 1997). These studies are fundamental in understanding genetic mechanisms of diseases related to calcium metabolism, including vitamin D-dependency rickets type I.
Antitumor Activity and DNA Interaction : Hydroxylated and amino-substituted compounds have been evaluated for their antitumor activities. Research on DNA cleavage by antitumor agents like 3-Amino-1,2,4-benzotriazine 1,4-dioxide provides evidence of the involvement of hydroxyl radicals in the biological activity of these compounds (Daniels & Gates, 1996). Such studies are crucial for the development of clinically promising antitumor agents that require bioreductive activation.
Synthesis of Amino Acids and Peptides : The synthesis of hydroxy amino acids, such as 2-Amino-4-hydroxybutanoic acid, demonstrates the application of hydroxylated and amino-substituted compounds in producing chiral building blocks for medicinal chemistry and industrial products (Hernández et al., 2017). These synthetic pathways are critical for drug development and the manufacture of biologically active compounds.
Anion Binding and Molecular Recognition : Studies on cyclic peptides containing hydroxyl and amino groups reveal their potential in anion binding and receptor properties, influencing the solubility, conformation, and molecular recognition capabilities of these compounds (Kubik & Goddard, 2002). This research contributes to the development of novel chemosensors and molecular recognition systems.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-amino-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXNKMQAQJWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715658 | |
Record name | 3-Amino-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-79-1 | |
Record name | 3-Amino-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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